Curcumin

Description

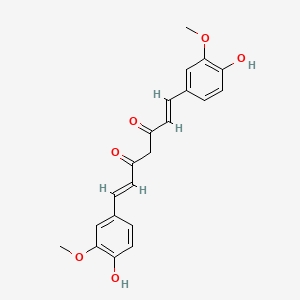

Structure

3D Structure

Properties

IUPAC Name |

(1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3-12,24-25H,13H2,1-2H3/b7-3+,8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLDPWHFBUODDF-FCXRPNKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Record name | CURCUMIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | curcumin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Curcumin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8031077 | |

| Record name | Curcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Curcumin appears as orange-yellow needles. (NTP, 1992), Orange-yellow crystalline powder, Orange-yellow solid; [Merck Index] Orange-yellow powder; [MSDSonline], Solid | |

| Record name | CURCUMIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CURCUMIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Curcumin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Curcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002269 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble (hot) (NTP, 1992), Insoluble in cold water, DARK RED; INSOL IN OIL DILL, VEGETABLE OIL; SOL IN OIL CLOVE; PARTLY SOL IN PROPYLENE GLYCOL, OIL CASSIA /TURMERIC/, Insoluble in water, Insoluble in ether; soluble in alcohol, glacial acetic acid, Very soluble in ethanol, acetic acid | |

| Record name | CURCUMIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Curcumin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11672 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CURCUMIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9348 at 59 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | CURCUMIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

Orange-yellow, crystal powder; gives brownish-red color with alkali; light-yellow color with acids, Orange-yellow needles, Orange yellow prisms, rhombic prisms from methanol | |

CAS No. |

458-37-7, 8024-37-1 | |

| Record name | CURCUMIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Curcumin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Curcumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Turmeric extract | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008024371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Curcumin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11672 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | curcumin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Heptadiene-3,5-dione, 1,7-bis(4-hydroxy-3-methoxyphenyl)-, (1E,6E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Curcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CURCUMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IT942ZTH98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CURCUMIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Curcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002269 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

356 to 361 °F (NTP, 1992), 179 °C-182 °C, 183 °C | |

| Record name | CURCUMIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Curcumin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11672 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CURCUMIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | CURCUMIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Curcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002269 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Curcumin's Mechanism of Action in Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curcumin, the principal curcuminoid derived from the rhizome of Curcuma longa (turmeric), has garnered significant scientific interest for its pleiotropic pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Its therapeutic potential stems from its ability to modulate a multitude of cellular signaling pathways that are often dysregulated in various diseases. This compound's anticancer effects, for instance, are primarily mediated through its regulation of pathways crucial for cell growth, proliferation, invasion, and metastasis, such as NF-κB, PI3K/Akt, JAK/STAT, and MAPK signaling.[2] This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its influence on these core signaling cascades, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating the immune response, inflammation, and cell survival.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα.[3] This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the p50/p65 NF-κB heterodimer to translocate to the nucleus and activate the transcription of target genes.

This compound is a potent inhibitor of NF-κB activation. Its primary mechanism involves the direct inhibition of the IKK complex. By suppressing IKK activity, this compound prevents the phosphorylation and subsequent degradation of IκBα. This action ensures that NF-κB remains bound to IκBα in the cytoplasm, thereby inhibiting its nuclear translocation and transcriptional activity. This compound has been shown to block NF-κB activation induced by various stimuli, including TNF, phorbol esters, and hydrogen peroxide.

Caption: this compound blocks NF-κB activation by inhibiting the IKK complex.

Interference with the JAK/STAT3 Signaling Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is crucial for mediating signals from cytokines and growth factors, playing a key role in cell proliferation, differentiation, and survival. The pathway is activated when a ligand, such as Interleukin-6 (IL-6), binds to its receptor, leading to receptor dimerization and the activation of associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT3. Recruited STAT3 proteins are subsequently phosphorylated by JAKs, leading to their homodimerization, translocation into the nucleus, and binding to DNA to regulate gene expression.

Constitutive activation of STAT3 is a hallmark of many cancers, promoting tumor progression. This compound has been shown to effectively suppress this pathway by directly inhibiting the phosphorylation of STAT3. Evidence suggests that this compound can spontaneously bind to STAT3 and also inhibit the upstream kinases (such as JAK2) responsible for its activation. By preventing STAT3 phosphorylation, this compound blocks its dimerization and nuclear translocation, thereby downregulating the expression of STAT3 target genes involved in proliferation (e.g., cyclin D1, c-myc) and apoptosis (e.g., Bcl-2).

Caption: this compound inhibits the JAK/STAT3 pathway, preventing STAT3 phosphorylation.

Downregulation of the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, survival, and metabolism. It is frequently hyperactivated in cancer. The pathway is typically initiated by growth factors that activate receptor tyrosine kinases, leading to the recruitment and activation of PI3K. PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger to recruit and activate kinases like Akt. Activated Akt then phosphorylates a range of downstream targets, including mTOR, a key protein kinase that promotes protein synthesis and cell growth.

This compound exerts inhibitory effects on this pathway at multiple levels. It has been shown to reduce the expression and phosphorylation of both Akt and mTOR. By inhibiting the PI3K/Akt/mTOR axis, this compound can induce autophagy, promote cell cycle arrest, and trigger apoptosis in cancer cells. Some studies suggest this compound's effect is mediated by upregulating the pathway's negative regulator, PTEN, or by directly inhibiting the kinase activity of mTORC1.

Caption: this compound inhibits key kinases in the PI3K/Akt/mTOR survival pathway.

Modulation of MAPK and AP-1 Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathways are a group of signaling cascades (including ERK, JNK, and p38) that convert extracellular stimuli into a wide range of cellular responses, such as proliferation, differentiation, and apoptosis. These pathways are crucial for normal cellular function, but their dysregulation is common in cancer. The Activator protein-1 (AP-1) is a transcription factor often regulated by the MAPK cascades. It typically functions as a dimer of proteins from the Jun and Fos families and regulates genes involved in proliferation and survival.

This compound has been shown to modulate MAPK signaling, although its effects can be context-dependent. It can suppress the phosphorylation of ERK, JNK, and p38 MAP kinases in various cell types. The inhibition of the MAPK pathway is one mechanism by which this compound can suppress the activation of AP-1. Additionally, this compound can inhibit AP-1 by directly interacting with the AP-1 DNA binding motif, preventing it from binding to gene promoters. By suppressing MAPK/AP-1 signaling, this compound can inhibit cell proliferation and induce apoptosis.

Caption: this compound suppresses MAPK signaling and inhibits AP-1 activation.

Summary of Quantitative Data

The inhibitory effects of this compound on various signaling kinases and cellular processes have been quantified in numerous studies. The following tables summarize key findings, including half-maximal inhibitory concentrations (IC50).

Table 1: IC50 Values of this compound for Kinase Inhibition

| Target Kinase | IC50 Value | Cell Line / System | Reference |

| Mixed Lineage Kinase (MLK) | 12.0 ± 1.99 µM | Hek 293 cells | |

| Salt-Induced Kinase 3 (SIK3) | 131 nM | In vitro kinase assay | |

| IKKβ Kinase Activity | ~10-20 µM (effective conc.) | Salivary supernatants |

Table 2: Quantitative Effects of this compound on Cellular Processes

| Cellular Process / Endpoint | Effect | Concentration / Dose | Cell Line / Model | Reference |

| STAT3 Phosphorylation | Dose-dependent reduction | 10-50 µM | AALE & H441 cells | |

| Tumor Size Reduction | 40-60% decrease | Not specified | In vivo (lung cancer) | |

| Antiproliferative Activity (MCF-7) | IC50 of 9.62 ± 0.33 µM | MCF-7 breast cancer | ||

| Antiproliferative Activity (MDA-MB-231) | IC50 of 72.37 ± 0.37 µM | MDA-MB-231 breast cancer | ||

| IKKβ Kinase Activity | ~50% reduction | In vivo (oral admin) | HNSCC patients |

Key Experimental Protocols

Investigating the impact of this compound on signaling pathways requires a variety of molecular biology techniques. Below are detailed methodologies for key experiments cited in the literature.

Caption: Experimental workflow for assessing protein levels and DNA-binding activity.

Western Blot Analysis for Protein Expression and Phosphorylation

This protocol is used to detect changes in the expression levels of total and phosphorylated proteins within a signaling pathway (e.g., p-Akt, total Akt, IκBα).

-

Cell Lysis: After treating cells with this compound for the desired time, wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit to ensure equal loading.

-

Sample Preparation: Dilute protein lysates in Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel (SDS-PAGE) and separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-STAT3) overnight at 4°C. After washing with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the immunoreactive bands using an enhanced chemiluminescence (ECL) kit and capture the image using a digital imaging system. Densitometry analysis can be used for quantification relative to a loading control (e.g., β-Actin or GAPDH).

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activity

EMSA is used to detect the DNA-binding activity of transcription factors like NF-κB. A decrease in the shifted band indicates inhibition of NF-κB binding.

-

Nuclear Protein Extraction: Following this compound treatment and stimulation (e.g., with TNF-α), harvest cells and perform nuclear/cytoplasmic fractionation to isolate nuclear proteins.

-

Probe Labeling: Synthesize a double-stranded oligonucleotide containing the NF-κB consensus binding site and label it with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

-

Binding Reaction: Incubate the nuclear protein extract (5-15 µg) with the labeled probe in a binding buffer for 20-30 minutes at room temperature or 37°C.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: Dry the gel and expose it to X-ray film (for radioactive probes) or use a chemiluminescent detection method (for non-radioactive probes) to visualize the bands. The "shifted" band represents the NF-κB-DNA complex.

Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of a specific pathway. A reporter plasmid is constructed where the luciferase gene is placed under the control of a promoter containing binding sites for the transcription factor of interest (e.g., NF-κB or AP-1).

-

Transfection: Co-transfect cells with the reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After transfection, treat the cells with this compound and/or a pathway activator.

-

Cell Lysis and Assay: Lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system and a luminometer.

-

Analysis: The activity of the experimental luciferase is normalized to the control luciferase. A decrease in relative luciferase activity in this compound-treated cells indicates inhibition of the transcription factor's activity.

In Vitro Kinase Assay

This assay directly measures the effect of this compound on the enzymatic activity of a specific kinase (e.g., IKKβ, Akt).

-

Kinase Source: Use either a purified recombinant kinase or immunoprecipitate the kinase of interest from cell lysates.

-

Reaction Setup: In a reaction tube, combine the kinase, its specific substrate (e.g., a peptide or protein), ATP (often radiolabeled [γ-³²P]ATP), and the kinase reaction buffer.

-

Inhibition: Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction tubes.

-

Kinase Reaction: Incubate the mixture at 30°C for a specified time (e.g., 20-30 minutes) to allow the phosphorylation of the substrate.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done by separating the products on a gel and using autoradiography (for ³²P-ATP) or by using fluorescence-based methods (FRET) or ELISA-based assays with phospho-specific antibodies. A reduction in substrate phosphorylation indicates kinase inhibition by this compound.

Conclusion

This compound's multifaceted interaction with key cellular signaling pathways underscores its significant therapeutic potential. By inhibiting pro-inflammatory and pro-survival pathways such as NF-κB, JAK/STAT3, PI3K/Akt/mTOR, and MAPK/AP-1, this compound can effectively arrest cell proliferation, induce apoptosis, and suppress inflammatory responses. The detailed mechanisms, quantitative data, and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals. A thorough understanding of these molecular interactions is critical for designing rational therapeutic strategies and advancing the clinical application of this compound and its analogues in the treatment of cancer and other inflammatory diseases.

References

- 1. Molecular mechanism of this compound action in signaling pathways: Review of the latest research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential Mechanisms of Action of this compound for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

The Challenge of Curcumin's Journey: A Technical Guide to its Bioavailability and Pharmacokinetics In Vivo

For Immediate Release

[City, State] – Curcumin, the principal curcuminoid of turmeric, has long been a subject of intense scientific scrutiny for its pleiotropic therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. However, the clinical translation of these promising in vitro findings has been significantly hampered by its poor bioavailability. This technical guide provides an in-depth analysis of the in vivo bioavailability and pharmacokinetics of this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the quantitative pharmacokinetic parameters, detailed experimental methodologies, and the key signaling pathways influenced by this multifaceted compound.

The primary obstacle to this compound's clinical efficacy lies in its low solubility, rapid metabolism, and poor absorption in the gastrointestinal tract.[1][2][3] Following oral administration, this compound undergoes extensive first-pass metabolism, primarily through glucuronidation and sulfation in the intestine and liver, leading to the formation of metabolites that may have different biological activities than the parent compound.[4][5] This rapid biotransformation results in very low levels of free this compound reaching systemic circulation.

Enhancing Bioavailability: A Formulation-Driven Approach

To overcome these pharmacokinetic limitations, numerous formulation strategies have been developed and investigated. These approaches aim to protect this compound from metabolic degradation, enhance its solubility, and improve its absorption. Key strategies include:

-

Adjuvants: The co-administration of this compound with adjuvants like piperine, the active component of black pepper, has been shown to significantly increase its bioavailability. Piperine inhibits glucuronidation, a major metabolic pathway for this compound, thereby increasing its plasma concentration and residence time.

-

Liposomal Formulations: Encapsulating this compound within liposomes, which are microscopic vesicles composed of a lipid bilayer, can protect it from degradation in the digestive tract and facilitate its absorption.

-

Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases its surface area, leading to enhanced solubility and dissolution rates, and consequently, improved absorption.

-

Phospholipid Complexes (Phytosomes): Complexing this compound with phospholipids forms a more lipophilic entity that can better traverse the intestinal membrane.

-

Micellar Formulations and Emulsions: These formulations improve the solubility of the hydrophobic this compound molecule in the aqueous environment of the gut.

The effectiveness of these formulations is evident in the significant improvements observed in key pharmacokinetic parameters.

Quantitative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of this compound from various in vivo studies in both human and animal models, highlighting the impact of different formulations and dosages.

Table 1: Pharmacokinetics of this compound in Human Subjects

| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Subjects | Reference |

| Unformulated this compound | 2 g | Undetectable or very low | - | - | - | Healthy Volunteers | |

| This compound with Piperine (20 mg) | 2 g | Significantly higher than this compound alone | 0.5 - 1 | 2000% increase | - | Healthy Volunteers | |

| This compound Conjugates (Glucuronide & Sulfate) | 10 g | 2300 ± 260 | 3.29 ± 0.43 | 35330 ± 3780 | 6.77 ± 0.83 | Healthy Volunteers | |

| This compound Conjugates (Glucuronide & Sulfate) | 12 g | 1730 ± 190 | 3.29 ± 0.43 | 26570 ± 2970 | 6.77 ± 0.83 | Healthy Volunteers | |

| Theracurmin | 200 mg/day | 324 (median) | - | - | - | Cancer Patients | |

| Theracurmin | 400 mg/day | 440 (median) | - | - | - | Cancer Patients |

Table 2: Pharmacokinetics of this compound in Animal Models (Rats)

| Formulation | Route | Dose | Cmax (µg/mL) | Tmax (min) | AUC | Bioavailability (%) | Reference |

| This compound in DMSO | IV | 10 mg/kg | 3.14 ± 0.90 | 5 | - | - | |

| This compound in Yoghurt | Oral | 500 mg/kg | 0.06 ± 0.01 | 14 | - | ~0.47 | |

| This compound Suspension | Oral | 2 g/kg | - | - | - | - | |

| This compound with Piperine (20 mg/kg) | Oral | 2 g/kg | Higher than this compound alone | - | 154% increase | - | |

| GNC this compound | Oral | 250 mg/kg | - | - | - | 0.9 | |

| Vitamin Shoppe this compound | Oral | 250 mg/kg | - | - | - | 0.6 | |

| Sigma this compound | Oral | 250 mg/kg | - | - | - | 3.1 |

Experimental Protocols

A standardized approach is crucial for accurately assessing the pharmacokinetics of this compound. The following outlines a typical experimental workflow for an in vivo pharmacokinetic study.

1. Subject Recruitment and Dosing:

-

Human Studies: Healthy volunteers or specific patient populations are recruited based on inclusion and exclusion criteria. Informed consent is obtained, and the study is conducted under ethical guidelines. Subjects are typically required to fast overnight before administration of the this compound formulation. Doses can range from grams of unformulated this compound to milligrams of highly bioavailable formulations.

-

Animal Studies: Common animal models include rats and mice. Animals are housed in controlled environments and fasted prior to dosing. This compound is administered orally via gavage or intravenously.

2. Sample Collection:

-

Serial blood samples are collected at predetermined time points post-dosing. For instance, samples might be collected at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

-

Blood is collected into tubes containing an anticoagulant (e.g., heparin) and centrifuged to separate the plasma.

-

Plasma samples are stored at -80°C until analysis to prevent degradation of this compound and its metabolites.

3. Analytical Quantification:

-

The concentration of this compound and its metabolites in plasma is typically quantified using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

-

Sample preparation often involves liquid-liquid extraction to isolate this compound and its metabolites from the plasma matrix.

-

Due to the extensive conjugation of this compound in vivo, samples are often treated with β-glucuronidase and sulfatase enzymes to hydrolyze the conjugates and measure the total this compound concentration.

4. Pharmacokinetic Analysis:

-

The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life (t½).

-

Non-compartmental or compartmental models are used to analyze the data and determine the pharmacokinetic profile of the specific this compound formulation.

Signaling Pathways Modulated by this compound

This compound's therapeutic effects are attributed to its ability to modulate multiple signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action.

-

NF-κB Pathway: this compound is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. By inhibiting NF-κB, this compound can downregulate the expression of various pro-inflammatory cytokines and enzymes.

-

Nrf2 Pathway: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the cellular antioxidant response. Activation of Nrf2 leads to the expression of various antioxidant and detoxification enzymes.

-

Other Pathways: this compound has also been shown to interact with other signaling pathways, including those involving STAT3, Akt, and growth factors.

Conclusion

The journey of this compound from oral ingestion to systemic circulation is fraught with challenges that have historically limited its therapeutic potential. However, advancements in formulation science have paved the way for overcoming these bioavailability hurdles. This guide has provided a comprehensive overview of the current understanding of this compound's pharmacokinetics, highlighting the significant improvements achieved with innovative delivery systems. The detailed experimental protocols and insights into its molecular interactions offer a valuable resource for the scientific community. Continued research into novel formulations and a deeper understanding of the biological activity of this compound's metabolites will be crucial in fully unlocking the clinical promise of this ancient spice.

References

- 1. Improving this compound Bioavailability: Current Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioavailable this compound formulations: A review of pharmacokinetic studies in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics - this compound C3 Complex® [curcuminoids.com]

The Anti-inflammatory Properties of Curcumin and Its Analogs: A Technical Guide for Drug Development Professionals

Abstract

Curcumin, the principal curcuminoid derived from the rhizome of Curcuma longa, has garnered significant scientific interest for its potent anti-inflammatory properties.[1][2][3] This polyphenolic compound modulates a multitude of signaling pathways implicated in the inflammatory response, positioning it as a promising candidate for the development of novel anti-inflammatory therapeutics.[4][5] However, the clinical utility of native this compound is hampered by its low bioavailability, poor absorption, and rapid metabolism. To overcome these limitations, extensive research has focused on the synthesis and evaluation of this compound analogs with enhanced pharmacokinetic profiles and biological activity. This technical guide provides an in-depth overview of the anti-inflammatory mechanisms of this compound and its analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways to aid researchers and drug development professionals in this field.

Introduction: The Inflammatory Cascade and Therapeutic Intervention

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, atherosclerosis, and cancer. Key mediators of inflammation include pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The expression of these inflammatory mediators is tightly regulated by intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways. This compound and its analogs exert their anti-inflammatory effects by targeting multiple points within these critical pathways.

Molecular Mechanisms of this compound and Its Analogs

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or TNF-α, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes.

This compound has been shown to suppress NF-κB activation through multiple mechanisms, including the inhibition of IKK activity, which in turn prevents the phosphorylation and degradation of IκBα. By stabilizing IκBα, this compound effectively traps NF-κB in the cytoplasm, preventing the transcription of its target genes. Several novel this compound analogs, such as BAT3 and EF31, have demonstrated even more potent inhibition of the NF-κB pathway compared to the parent compound.

References

- 1. mdpi.com [mdpi.com]

- 2. A Detailed Insight of the Anti-inflammatory Effects of this compound with the Assessment of Parameters, Sources of ROS and Associated Mechanisms [openmedicinejournal.com]

- 3. Anti-Inflammatory Effects of this compound in the Inflammatory Diseases: Status, Limitations and Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanism of this compound action in signaling pathways: Review of the latest research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: a modulator of inflammatory signaling pathways in the immune system | springermedicine.com [springermedicine.com]

A Technical Guide to the Antioxidant Activity of Curcumin and Its Structure-Activity Relationship

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Curcumin, a polyphenol extracted from Curcuma longa, is renowned for its potent antioxidant properties, which are central to its therapeutic potential across a spectrum of diseases. This technical guide provides an in-depth examination of the mechanisms underlying this compound's antioxidant activity, focusing on both direct radical scavenging and the modulation of cellular signaling pathways. A critical analysis of the structure-activity relationship (SAR) is presented, dissecting the roles of key functional groups, including the phenolic hydroxyls, the β-diketone moiety, and methoxy substituents. This document summarizes quantitative data from key antioxidant assays in structured tables for comparative analysis and offers detailed protocols for these experimental methods. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to provide clear, logical representations for research and development applications.

Introduction to this compound's Antioxidant Properties

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1] this compound [(1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione] is the principal curcuminoid found in turmeric and is recognized for its significant antioxidant capabilities.[2][3] Its chemical structure endows it with the ability to scavenge a wide variety of free radicals, such as superoxide anions and hydroxyl radicals, and to modulate the activity of ROS-generating enzymes like lipoxygenase and cyclooxygenase.[4][5] The therapeutic activities of this compound are largely attributed to its unique physical and chemical properties, stemming from three key functionalities: an aromatic o-methoxy phenolic group, an α,β-unsaturated β-diketone moiety, and a seven-carbon linker.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through two primary mechanisms: direct scavenging of free radicals and indirect enhancement of endogenous antioxidant defenses through the modulation of key cellular signaling pathways.

Direct Radical Scavenging

The chemical structure of this compound is pivotal to its direct radical-scavenging activity. The phenolic hydroxyl (OH) groups on the aromatic rings are the primary sites for donating a hydrogen atom to neutralize free radicals, which results in the formation of a relatively stable phenoxyl radical. This process effectively terminates the chain reactions initiated by free radicals. The β-diketone moiety also contributes to this direct antioxidant action.

Indirect Antioxidant Effects via Signaling Pathways

Beyond direct scavenging, this compound enhances the body's intrinsic antioxidant systems by activating critical signaling pathways. The most prominent of these is the Keap1-Nrf2/ARE pathway, which is a master regulator of the cellular response to oxidative stress.

The Keap1-Nrf2/ARE Pathway: Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. This compound can interact with Keap1, inducing a conformational change that leads to the release of Nrf2. Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase, and glutathione-S-transferase (GST). By upregulating these enzymes, this compound fortifies the cell's capacity to neutralize ROS and mitigate oxidative damage.

Figure 1: this compound-mediated activation of the Nrf2/ARE signaling pathway.

Structure-Activity Relationship (SAR) of this compound

The antioxidant capacity of this compound and its analogs is intricately linked to their chemical structure. Modifications to its functional groups can significantly alter its efficacy.

The Role of Phenolic Hydroxyl Groups

The two phenolic hydroxyl groups are widely considered the most critical components for this compound's radical scavenging activity. These groups can readily donate a hydrogen atom to free radicals, a process that is thermodynamically favorable. Studies comparing this compound to analogs lacking these hydroxyl groups show a dramatic decrease in antioxidant capacity. The presence of ortho-methoxy groups further enhances this activity by stabilizing the resulting phenoxyl radical through electron donation.

The Significance of the β-Diketone Moiety

The central β-diketone moiety, which exists in keto-enol tautomeric forms, also plays a crucial role. The active methylene hydrogen in the keto form and the enolic hydroxyl group are capable of donating a hydrogen atom to scavenge radicals. This moiety is also responsible for this compound's ability to chelate pro-oxidant metal ions like iron (Fe²⁺) and copper (Cu²⁺), thereby preventing them from participating in the generation of ROS via Fenton-like reactions.

The Contribution of the Methoxy Groups

The methoxy groups, positioned ortho to the phenolic hydroxyls, influence the electronic properties of the aromatic rings. They increase the electron density on the phenol group, which facilitates hydrogen atom donation and stabilizes the subsequent phenoxyl radical. Analogs with varying numbers and positions of methoxy groups have shown that this substitution pattern is important for optimizing antioxidant potential.

Figure 2: Key structural features of this compound governing its antioxidant activity.

Quantitative Analysis of Antioxidant Activity

The antioxidant efficacy of this compound and its derivatives has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a common metric, representing the concentration of a substance required to scavenge 50% of the free radicals in the assay. A lower IC₅₀ value indicates higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity of this compound and Analogs

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| This compound | 17.5 | |

| Analog 5a (dihydropyrimidine) | ~11.2* | |

| Analog 5b (dihydropyrimidine) | ~10.9* | |

| Analog 4 (enone) | 6.73 | |

| Tetrahydrothis compound (THC) | > this compound | |

| Ascorbic Acid (Standard) | 12.1 |

*Calculated based on percentage inhibition at 50 µmol concentration.

Table 2: Comparative Antioxidant Capacity from Multiple Assays

| Compound (at 10 µM) | DPPH Scavenging (IC₅₀, mM) | FRAP Value (mM TE/L) | ORAC Value (mM TE/L) | Reference |

|---|---|---|---|---|

| This compound (1) | 0.04 | 6.47 | 5.01 | |

| Analog 3d (OH, OCH₃) | 0.04 | 5.92 | 0.79 | |

| Analog 2e (OCH₃, OCH₃) | 1.89 | 0.47 | 0.84 | |

| Analog 3e (Anisole subst.) | 0.03 | 1.95 | 0.48 | |

| Analog 2c | 4.07 | 1.25 | 0.11 |

TE = Trolox Equivalents

Key Experimental Protocols

Standardized protocols are essential for the accurate assessment and comparison of the antioxidant activity of this compound and its derivatives. Below are detailed methodologies for three widely used assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Principle: The reduction of the DPPH radical by an antioxidant is monitored by the decrease in absorbance at approximately 517 nm.

-

Reagents:

-

DPPH solution (0.1 mM in methanol or ethanol).

-

This compound/analog stock solution (in a suitable solvent like ethanol or DMSO).

-

Methanol or ethanol (as solvent).

-

Ascorbic acid or Trolox (as a positive control).

-

-

Protocol:

-

Prepare a series of dilutions of the this compound sample and the standard (e.g., 1 to 100 µg/ml).

-

To 2.0 mL of the DPPH solution in a test tube, add 1.0 mL of the sample solution at different concentrations.

-

Vortex the mixture thoroughly.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm against a blank (methanol/ethanol).

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Plot the percentage of scavenging against the sample concentration to determine the IC₅₀ value.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore, which is reduced to its colorless neutral form.

-

Principle: The reduction of the ABTS•⁺ radical cation by an antioxidant is measured by the decrease in absorbance at 734 nm. This assay is applicable to both hydrophilic and lipophilic compounds.

-

Reagents:

-

ABTS solution (7 mM in water).

-

Potassium persulfate solution (2.45 mM in water).

-

Phosphate Buffered Saline (PBS) or ethanol.

-

This compound/analog stock solution.

-

-

Protocol:

-

Prepare the ABTS•⁺ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.

-

Dilute the ABTS•⁺ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Add 1.0 mL of the diluted ABTS•⁺ solution to 10 µL of the this compound sample at various concentrations.

-

Incubate the mixture for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

-

Principle: The assay measures the reduction of a ferric complex to the ferrous form at low pH, monitored by the change in absorbance at 593 nm.

-

Reagents:

-

Acetate buffer (300 mM, pH 3.6).

-

TPTZ (2,4,6-Tripyridyl-s-triazine) solution (10 mM in 40 mM HCl).

-

Ferric chloride (FeCl₃) solution (20 mM in water).

-

FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh and warm to 37°C before use.

-

-

Protocol:

-

Add 1.9 mL of the FRAP reagent to a cuvette and take a blank reading at 593 nm.

-

Add 100 µL of the this compound sample to the cuvette.

-

Mix and incubate at 37°C for 4-6 minutes.

-

Measure the absorbance at 593 nm.

-

A standard curve is prepared using a known concentration of FeSO₄ or Trolox.

-

The antioxidant capacity of the sample is expressed as µM Fe(II) equivalents or Trolox equivalents per gram of sample.

-

Figure 3: General experimental workflow for in vitro antioxidant capacity assays.

Conclusion

This compound demonstrates robust antioxidant activity through a dual mechanism involving direct radical scavenging and the upregulation of endogenous antioxidant enzymes via the Nrf2 signaling pathway. The structure-activity relationship is well-defined, with the phenolic hydroxyl groups and the central β-diketone moiety being indispensable for its antioxidant function. Quantitative assays consistently affirm its potent radical-scavenging capabilities, often comparable to or exceeding those of standard antioxidants. For drug development professionals, understanding this intricate SAR is crucial for designing novel this compound analogs with enhanced bioavailability and targeted antioxidant efficacy. The standardized experimental protocols provided herein serve as a foundational resource for the consistent and reliable evaluation of these compounds in a research setting.

References

- 1. Research progress on the mechanism of this compound anti-oxidative stress based on signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the antioxidant properties of this compound derivatives by genetic function algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Neuroprotective Effects of Curcumin in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis, represent a significant and growing global health challenge. A common pathological hallmark of these disorders is the accumulation of misfolded protein aggregates, leading to oxidative stress, neuroinflammation, and neuronal cell death. Curcumin, the primary bioactive compound in turmeric (Curcuma longa), has emerged as a promising neuroprotective agent due to its multifaceted pharmacological properties. This technical guide provides an in-depth overview of the mechanisms of action of this compound, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of key signaling pathways. The evidence presented herein underscores the potential of this compound as a therapeutic candidate for neurodegenerative diseases and provides a foundation for further research and drug development.

Introduction

This compound is a polyphenolic compound that has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties.[1][2] In the context of neurodegenerative diseases, this compound's therapeutic potential lies in its ability to target multiple pathological cascades simultaneously.[3] Its pleiotropic nature allows it to combat oxidative damage, mitigate neuroinflammation, and interfere with the aggregation of pathogenic proteins.[3][4] This guide will delve into the specific neuroprotective effects of this compound in Alzheimer's Disease, Parkinson's Disease, Huntington's Disease, and Amyotrophic Lateral Sclerosis.

Alzheimer's Disease (AD)

The pathology of AD is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles. This compound has been shown to effectively target both of these hallmarks.

Anti-Amyloidogenic Effects

This compound directly interacts with Aβ peptides, inhibiting their aggregation and promoting the disaggregation of existing plaques. It has been demonstrated that this compound inhibits Aβ aggregation with a low micromolar IC50 value and can also disaggregate fibrillar Aβ. Furthermore, in vivo studies using transgenic mouse models of AD have shown a significant reduction in Aβ plaque burden following this compound treatment.

Table 1: Quantitative Effects of this compound on Aβ Pathology

| Parameter | Model System | This compound Concentration/Dose | Observed Effect | Reference |

| Aβ40 Aggregation (Inhibition) | In vitro | IC50 = 0.8 µM | 50% inhibition of Aβ40 aggregation | |

| Fibrillar Aβ40 (Disaggregation) | In vitro | IC50 = 1 µM | 50% disaggregation of pre-formed Aβ40 fibrils | |

| Aβ Plaque Burden | APPSw Transgenic Mice | 160 ppm (low dose) in diet | 43-50% decrease in insoluble and soluble Aβ and plaque burden | |

| Aβ Levels | Various cell lines & mouse primary cortical neurons | Not specified | Potent lowering of Aβ levels by attenuating APP maturation | |

| Phosphorylated NF-κB | Cellular model | 10 µg/mL | 35% decrease in phosphorylated NF-κB |

Anti-inflammatory and Antioxidant Mechanisms

Neuroinflammation and oxidative stress are key contributors to AD pathogenesis. This compound exerts potent anti-inflammatory effects by inhibiting the activation of the transcription factor nuclear factor-kappa B (NF-κB), a central regulator of the inflammatory response. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes. In a transgenic mouse model of AD, this compound administration led to a significant reduction in the pro-inflammatory cytokine interleukin-1β (IL-1β) and levels of oxidized proteins.

Experimental Protocols

2.3.1. In Vitro Aβ Aggregation Assay

-

Objective: To assess the inhibitory effect of this compound on Aβ peptide aggregation.

-

Materials: Synthetic Aβ40 or Aβ42 peptides, this compound stock solution (in DMSO), Thioflavin T (ThT).

-

Procedure:

-

Reconstitute Aβ peptide in a suitable buffer (e.g., PBS) to a final concentration of 10-20 µM.

-

Add varying concentrations of this compound (e.g., 0.1 to 10 µM) to the Aβ solution.

-

Incubate the mixture at 37°C with gentle agitation for 24-48 hours.

-

At specified time points, take aliquots and add ThT to a final concentration of 5 µM.

-

Measure fluorescence intensity (excitation ~450 nm, emission ~485 nm). A decrease in fluorescence in this compound-treated samples compared to the vehicle control indicates inhibition of aggregation.

-

2.3.2. In Vivo this compound Administration in an AD Mouse Model

-

Objective: To evaluate the effect of dietary this compound on Aβ pathology in a transgenic AD mouse model (e.g., APPSw).

-

Animals: APPSw transgenic mice and wild-type littermates.

-

Procedure:

-

At a specified age (e.g., 17 months), divide the mice into control and treatment groups.

-

Provide the control group with a standard diet and the treatment group with a diet containing this compound (e.g., 160 ppm for low dose, 5000 ppm for high dose).

-

Maintain the diets for a specified duration (e.g., 6 months).

-

At the end of the treatment period, sacrifice the animals and harvest the brains.

-

Perform immunohistochemistry on brain sections using anti-Aβ antibodies to quantify plaque burden.

-

Use ELISA to measure the levels of soluble and insoluble Aβ in brain homogenates.

-

Parkinson's Disease (PD)

PD is characterized by the progressive loss of dopaminergic neurons in the substantia nigra and the presence of intracellular proteinaceous inclusions known as Lewy bodies, which are primarily composed of aggregated α-synuclein.

Inhibition of α-Synuclein Aggregation and Toxicity

This compound has been shown to inhibit the aggregation of α-synuclein and reduce its cytotoxicity. In vitro studies have demonstrated that this compound can directly bind to α-synuclein and prevent its fibrillization. Furthermore, in cell-based models of PD, this compound treatment has been shown to decrease the formation of α-synuclein aggregates and protect against α-synuclein-induced cell death.

Table 2: Quantitative Effects of this compound on α-Synuclein Pathology

| Parameter | Model System | This compound Concentration/Dose | Observed Effect | Reference |

| Mutant α-synuclein Aggregation | SH-SY5Y cells | Not specified | >32% decrease in aggregation within 48 hours | |

| α-synuclein-induced ROS levels | SH-SY5Y cells | Not specified | Substantial reduction in intracellular ROS | |

| α-synuclein-induced Caspase-3 activity | SH-SY5Y cells | Not specified | ~50% reduction in the increase of caspase-3 activation | |

| α-synuclein-induced LDH release | SH-SY5Y cells | Not specified | Reduced LDH increase from 40% to 20% over control |

Neuroprotective Signaling Pathways

This compound's neuroprotective effects in PD are mediated, in part, by its ability to modulate key signaling pathways. It has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for neuronal survival and proliferation.

Experimental Protocols

3.3.1. In Vitro α-Synuclein Aggregation Assay

-

Objective: To determine the effect of this compound on the aggregation of α-synuclein.

-

Materials: Recombinant α-synuclein protein, this compound, Thioflavin T (ThT).

-

Procedure:

-

Prepare a solution of α-synuclein (e.g., 150 µM) in a suitable buffer (e.g., 20 mM MES, pH 6.0).

-

Add this compound to the desired final concentration (e.g., 75 µM).

-

Incubate the mixture at 37°C with continuous agitation.

-

Monitor fibril formation over time by taking aliquots and measuring ThT fluorescence as described for the Aβ aggregation assay.

-

3.3.2. Cell-Based Model of α-Synuclein Toxicity

-

Objective: To assess the protective effect of this compound against α-synuclein-induced cytotoxicity.

-

Cell Line: SH-SY5Y human neuroblastoma cells.

-

Procedure:

-

Culture SH-SY5Y cells in appropriate media.

-

Treat cells with pre-formed α-synuclein oligomers or transfect with a plasmid expressing mutant α-synuclein.

-

Co-treat a subset of cells with varying concentrations of this compound.

-

After 24-48 hours of incubation, assess cell viability using an MTT or LDH assay.

-

Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFDA.

-

Measure caspase-3 activity using a colorimetric or fluorometric assay to assess apoptosis.

-

Huntington's Disease (HD)

HD is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene, leading to the production of a mutant huntingtin protein (mHtt) that forms intracellular aggregates.

Reduction of Mutant Huntingtin Aggregation

This compound has demonstrated the ability to reduce the aggregation of mHtt in preclinical models of HD. In the R6/2 mouse model of HD, dietary supplementation with this compound resulted in a significant decrease in the number of mHtt aggregates in the brain.

Table 3: Quantitative Effects of this compound in a Huntington's Disease Model

| Parameter | Model System | This compound Dose | Observed Effect | Reference |

| Diffusely Stained Nuclei (early pathology) | R6/2 Mice | 555 ppm in diet | Significant reduction | |

| Microaggregates | R6/2 Mice | 555 ppm in diet | Significant reduction |

Experimental Protocol

4.2.1. In Vivo this compound Treatment in an HD Mouse Model

-

Objective: To investigate the effect of dietary this compound on mHtt aggregation and behavioral deficits in the R6/2 mouse model of HD.

-

Animals: R6/2 transgenic mice and wild-type littermates.

-

Procedure:

-

Begin feeding the mice a this compound-supplemented diet (e.g., 555 ppm) from conception or an early age.

-

Conduct behavioral tests at regular intervals to assess motor function (e.g., rotarod test).

-

At a predetermined endpoint, sacrifice the animals and collect brain tissue.

-

Perform immunohistochemistry on brain sections using an anti-Htt antibody to visualize and quantify mHtt aggregates.

-

Amyotrophic Lateral Sclerosis (ALS)

ALS is a progressive neurodegenerative disease that affects motor neurons in the brain and spinal cord. A key pathological feature in a subset of familial ALS cases is the aggregation of mutant superoxide dismutase 1 (SOD1).

Inhibition of SOD1 Aggregation and Neuroprotection

While research on this compound itself in ALS is ongoing, a derivative of this compound, GT863, has shown promising results in a mouse model of ALS. Oral administration of GT863 slowed the progression of motor dysfunction and significantly reduced the amount of highly aggregated SOD1 in the spinal cord.

Table 4: Effects of a this compound Derivative in an ALS Mouse Model

| Parameter | Model System | Treatment | Observed Effect | Reference |

| Motor Dysfunction | H46R mutant SOD1 transgenic mice | Oral administration of GT863 | Significantly slowed progression | |

| Highly-aggregated SOD1 | H46R mutant SOD1 transgenic mice | Oral administration of GT863 | Substantially reduced levels in the spinal cord |

Experimental Protocol

5.2.1. In Vivo Treatment with a this compound Derivative in an ALS Mouse Model

-

Objective: To evaluate the therapeutic efficacy of a this compound derivative in a transgenic mouse model of ALS (e.g., SOD1-G93A or H46R mutant SOD1).

-

Animals: Transgenic ALS mice and non-transgenic littermates.

-

Procedure:

-

Begin oral administration of the this compound derivative (e.g., GT863) at a presymptomatic or early symptomatic stage.

-

Monitor disease progression through regular assessment of motor function (e.g., rotarod performance, grip strength) and body weight.

-

Determine the onset of paralysis and survival duration.

-

At the end of the study, collect spinal cord tissue for histological and biochemical analysis of motor neuron survival and SOD1 aggregation.

-

Key Signaling Pathways Modulated by this compound

The neuroprotective effects of this compound are underpinned by its ability to modulate several critical intracellular signaling pathways.

NF-κB Signaling Pathway

Under inflammatory conditions, the IκB kinase (IKK) complex phosphorylates the inhibitor of κB (IκB), leading to its degradation and the subsequent translocation of the NF-κB dimer (p50/p65) to the nucleus, where it promotes the transcription of pro-inflammatory genes. This compound inhibits this pathway by preventing the phosphorylation of IκB, thereby sequestering NF-κB in the cytoplasm.

Caption: this compound inhibits the NF-κB signaling pathway.

Nrf2 Antioxidant Response Pathway

Under normal conditions, Nrf2 is bound to Kelch-like ECH-associated protein 1 (Keap1), which targets it for ubiquitination and proteasomal degradation. In the presence of oxidative stress or electrophiles like this compound, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of a battery of antioxidant and cytoprotective genes.

Caption: this compound activates the Nrf2 antioxidant pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis. This compound has been shown to activate this pro-survival pathway in neuronal cells.

Caption: this compound promotes neuronal survival via the PI3K/Akt pathway.

Conclusion

The preclinical evidence strongly supports the neuroprotective effects of this compound in a range of neurodegenerative diseases. Its ability to target multiple pathological mechanisms, including protein aggregation, neuroinflammation, and oxidative stress, makes it a highly attractive therapeutic candidate. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. While challenges related to bioavailability need to be addressed for successful clinical translation, the development of novel formulations and delivery systems holds great promise for the future of this compound-based therapies for these devastating disorders.

References

Curcumin's Regulatory Role in Gene Expression: A Technical Guide for Researchers

Abstract